molecular formula C19H19N3O4 B3536038 2-(2-nitrophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-(2-nitrophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Cat. No. B3536038
M. Wt: 353.4 g/mol
InChI Key: ADEVCVFREQYPCA-UHFFFAOYSA-N
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Description

The compound “2-(2-nitrophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide” is an amide with two phenyl rings, one of which is substituted with a nitro group, and a pyrrolidinylcarbonyl group. Amides are derivatives of carboxylic acids where the -OH group is replaced by an -NH2 group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acid chloride or anhydride to form the amide bond. The nitrophenyl and pyrrolidinylcarbonyl groups would likely need to be introduced in prior steps, as they could potentially interfere with the formation of the amide bond .


Molecular Structure Analysis

The presence of the amide group would result in a planar geometry around the amide nitrogen due to the resonance between the nitrogen lone pair and the carbonyl group. The nitro group is a strong electron-withdrawing group and would contribute to the polarity of the molecule .


Chemical Reactions Analysis

Amides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The nitro group can also participate in various reactions, including reduction to an amine and nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and nitro groups would likely make this compound relatively polar and could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were to be used as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The specific hazards would depend on various factors, including the specific properties of the compound and the manner in which it is used .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. For example, if this compound exhibits interesting biological activity, it could be further investigated for potential therapeutic applications .

properties

IUPAC Name

2-(2-nitrophenyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-18(13-14-7-1-4-10-17(14)22(25)26)20-16-9-3-2-8-15(16)19(24)21-11-5-6-12-21/h1-4,7-10H,5-6,11-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEVCVFREQYPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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